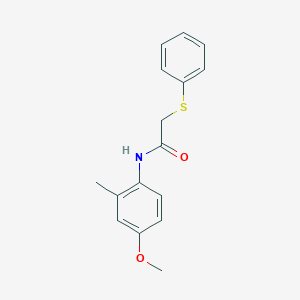
N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTA is a member of the thioacetamide family of compounds, which are known for their ability to inhibit certain enzymes in the body. In
作用机制
The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. Specifically, N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide is thought to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the enzymes from breaking down acetylcholine and butyrylcholine, respectively. This leads to an accumulation of these neurotransmitters in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide are complex and varied, and depend on a number of factors including dose, route of administration, and duration of exposure. Some of the reported effects of N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide include increased acetylcholine and butyrylcholine levels in the body, altered neurotransmitter signaling, and changes in gene expression.
实验室实验的优点和局限性
N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide has a number of advantages and limitations for use in lab experiments. One major advantage is its ability to selectively inhibit certain enzymes in the body, making it a valuable tool for studying their role in physiological processes. However, N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide also has a number of limitations, including its potential toxicity and the need for careful dosing and administration.
未来方向
There are a number of potential future directions for research on N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide. One area of interest is the development of new and more effective inhibitors of acetylcholinesterase and butyrylcholinesterase, which could have important implications for the treatment of neurological disorders such as Alzheimer's disease. Other potential areas of research include the study of N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide's effects on gene expression and its potential use in drug discovery. Overall, N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide is a promising compound with a wide range of potential applications in scientific research.
合成方法
N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-methoxy-2-methylphenol with thioacetic acid in the presence of a catalyst such as sulfuric acid. This reaction produces the intermediate product 4-methoxy-2-methylphenylthioacetic acid, which can then be reacted with phenylmagnesium bromide to yield N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide.
科学研究应用
N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide has been studied for its potential use in a variety of scientific research applications, including the study of enzyme inhibition, cancer research, and drug discovery. N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide has been shown to inhibit the activity of certain enzymes in the body, including acetylcholinesterase and butyrylcholinesterase. This makes N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide a potentially valuable tool for studying the role of these enzymes in various physiological processes.
属性
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12-10-13(19-2)8-9-15(12)17-16(18)11-20-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIKZHXMIYJXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

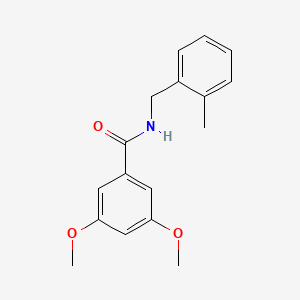
![ethyl 4-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)-1-piperazinecarboxylate](/img/structure/B5818913.png)
![4-chloro-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5818919.png)
methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide hydrochloride](/img/structure/B5818925.png)
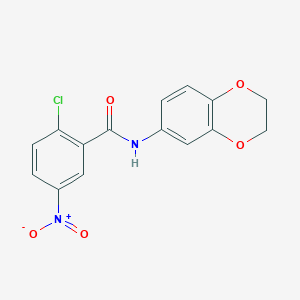
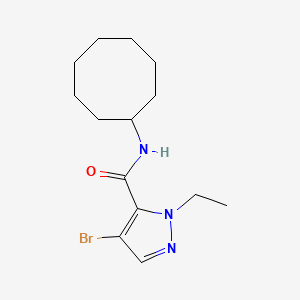
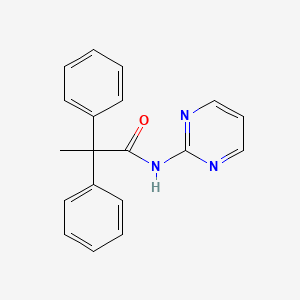


![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5818966.png)
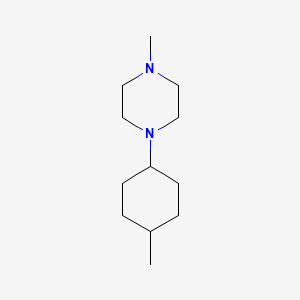
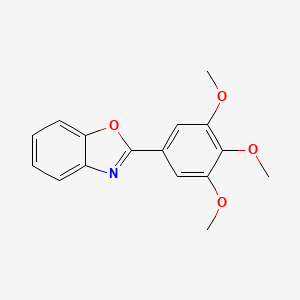
![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)
![1-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5819000.png)